molecular formula C15H13F3N2O2 B3860583 2-methyl-4-nitro-N-[[3-(trifluoromethyl)phenyl]methyl]aniline

2-methyl-4-nitro-N-[[3-(trifluoromethyl)phenyl]methyl]aniline

Cat. No.: B3860583
M. Wt: 310.27 g/mol
InChI Key: UKYOXMRZSVESMC-UHFFFAOYSA-N
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Description

2-methyl-4-nitro-N-[[3-(trifluoromethyl)phenyl]methyl]aniline is an organic compound with a complex structure that includes a nitro group, a trifluoromethyl group, and a methyl group attached to an aniline base

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-4-nitro-N-[[3-(trifluoromethyl)phenyl]methyl]aniline typically involves multiple stepsThe reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and trifluoromethylation processes. These methods are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to produce high-purity compounds .

Chemical Reactions Analysis

Types of Reactions

2-methyl-4-nitro-N-[[3-(trifluoromethyl)phenyl]methyl]aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. The reactions typically occur under controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield aniline derivatives, while substitution reactions can produce a variety of trifluoromethylated compounds .

Scientific Research Applications

2-methyl-4-nitro-N-[[3-(trifluoromethyl)phenyl]methyl]aniline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-methyl-4-nitro-N-[[3-(trifluoromethyl)phenyl]methyl]aniline involves its interaction with specific molecular targets. The nitro group and trifluoromethyl group play crucial roles in its reactivity and binding properties. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methyl-4-nitro-N-[[3-(trifluoromethyl)phenyl]methyl]aniline is unique due to the presence of both a nitro group and a trifluoromethyl group, which confer distinct chemical properties. These functional groups make it a valuable compound for various synthetic and research applications .

Properties

IUPAC Name

2-methyl-4-nitro-N-[[3-(trifluoromethyl)phenyl]methyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F3N2O2/c1-10-7-13(20(21)22)5-6-14(10)19-9-11-3-2-4-12(8-11)15(16,17)18/h2-8,19H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKYOXMRZSVESMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])NCC2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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